Dimethyl 4,4'-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate is a complex organic compound with a molecular formula of C31H35NO6. It contains 73 atoms, including 35 hydrogen atoms, 31 carbon atoms, 1 nitrogen atom, and 6 oxygen atoms
Preparation Methods
The synthesis of Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate involves multiple steps. One common synthetic route includes the reaction of 3-(acetoxydiphenylmethyl)phenylamine with dibutanoic acid in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux and using a solvent such as dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide or sodium ethoxide.
Scientific Research Applications
Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate include:
Dimethyl 4,4’-dimethoxybiphenyl-3,3’-dicarboxylate: This compound has a similar biphenyl structure but with different functional groups.
Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate: This compound differs by having hydroxyl groups instead of acetoxy groups.
The uniqueness of Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H35NO6 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
methyl 4-[3-[acetyloxy(diphenyl)methyl]-N-(4-methoxy-4-oxobutyl)anilino]butanoate |
InChI |
InChI=1S/C31H35NO6/c1-24(33)38-31(25-13-6-4-7-14-25,26-15-8-5-9-16-26)27-17-10-18-28(23-27)32(21-11-19-29(34)36-2)22-12-20-30(35)37-3/h4-10,13-18,23H,11-12,19-22H2,1-3H3 |
InChI Key |
IKMSUWUWLUGXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC(=CC=C3)N(CCCC(=O)OC)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.